(2-Cyclobutylethyl)(ethyl)amine
Overview
Description
(2-Cyclobutylethyl)(ethyl)amine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure and properties of the amine.
Mode of Action
Amines are known to exert their effects by releasing endogenous noradrenaline from adrenergic nerve endings . This process involves the amine being taken up into the nerve ending and displacing noradrenaline, which then leaves the nerve ending and interacts with adrenergic receptors .
Biochemical Pathways
For instance, if the amine interacts with adrenergic receptors, it could affect pathways related to the sympathetic nervous system .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of Action
Based on the general properties of amines, it can be inferred that the compound may influence cellular processes by interacting with its targets and modulating their activity .
Action Environment
The action, efficacy, and stability of (2-Cyclobutylethyl)(ethyl)amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the amine, and the temperature . .
Biochemical Analysis
Biochemical Properties
(2-Cyclobutylethyl)(ethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amine metabolism, such as monoamine oxidases and transaminases . These interactions often involve the formation of Schiff bases or imines, which are crucial intermediates in many biochemical pathways . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins . This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to specific receptors or enzymes, leading to either inhibition or activation of their activity . For instance, this compound can inhibit monoamine oxidase, resulting in increased levels of monoamines in the cell . Additionally, it can form covalent bonds with nucleophilic sites on proteins, leading to changes in their conformation and activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency . In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, but it can degrade in the presence of strong acids or bases . Long-term exposure to this compound has been associated with changes in cellular function, such as altered metabolic rates and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been identified, where certain dosages lead to significant changes in physiological parameters, such as blood pressure and heart rate .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of metabolic enzymes, altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by amine transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its biochemical effects . Additionally, the localization of this compound can influence its interactions with other biomolecules, affecting its overall activity .
Properties
IUPAC Name |
2-cyclobutyl-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-9-7-6-8-4-3-5-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXSSZJDKKPUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.